molecular formula C21H21ClN6OS B10887481 N-(5-chloropyridin-2-yl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide

N-(5-chloropyridin-2-yl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide

Cat. No.: B10887481
M. Wt: 440.9 g/mol
InChI Key: GSWFEKKHUQWZMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(5-CHLORO-2-PYRIDYL)-2-[(5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-CHLORO-2-PYRIDYL)-2-[(5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyridyl and triazinoindole intermediates, followed by their coupling through a series of reactions such as nucleophilic substitution, condensation, and cyclization. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N~1~-(5-CHLORO-2-PYRIDYL)-2-[(5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(5-CHLORO-2-PYRIDYL)-2-[(5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(5-CHLORO-2-PYRIDYL)-2-[(5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE: shares structural similarities with other heterocyclic compounds, such as pyridyl derivatives and triazinoindole analogs.

    Unique Features: The presence of both pyridyl and triazinoindole moieties in a single molecule makes it unique, potentially offering a combination of properties not found in simpler compounds.

Highlighting Uniqueness

The uniqueness of N1-(5-CHLORO-2-PYRIDYL)-2-[(5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE lies in its complex structure, which may confer specific binding affinities, reactivity, and biological activity that distinguish it from other compounds.

Properties

Molecular Formula

C21H21ClN6OS

Molecular Weight

440.9 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-2-[(5-propan-2-yl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide

InChI

InChI=1S/C21H21ClN6OS/c1-4-16(20(29)24-17-10-9-13(22)11-23-17)30-21-25-19-18(26-27-21)14-7-5-6-8-15(14)28(19)12(2)3/h5-12,16H,4H2,1-3H3,(H,23,24,29)

InChI Key

GSWFEKKHUQWZMR-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NC=C(C=C1)Cl)SC2=NC3=C(C4=CC=CC=C4N3C(C)C)N=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.